molecular formula C12H14ClN3O2S B4368115 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide

Cat. No. B4368115
M. Wt: 299.78 g/mol
InChI Key: ZWVAVLIFTUYXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in the treatment of autoimmune diseases. CP-690,550 is a Janus kinase inhibitor that works by inhibiting the activity of specific enzymes involved in the immune response. In

Mechanism of Action

CP-690,550 works by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in the immune response. JAKs play a key role in the signaling pathways that lead to the production of cytokines, which are proteins that regulate inflammation and immune cell function. By inhibiting JAK activity, CP-690,550 reduces the production of cytokines and thus reduces inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It reduces the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in inflammation. It also reduces the activation of T cells, which are immune cells involved in the pathogenesis of autoimmune diseases. In addition, CP-690,550 has been shown to have an effect on the function of dendritic cells, which are important in the initiation of immune responses.

Advantages and Limitations for Lab Experiments

CP-690,550 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of JAKs, which makes it a useful tool for studying the role of JAKs in the immune response. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use. CP-690,550 has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, it can be toxic to cells at high concentrations, which can limit its use in certain assays.

Future Directions

There are a number of future directions for research on CP-690,550. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another area of interest is the identification of biomarkers that can be used to predict which patients are likely to respond to treatment with CP-690,550. Finally, there is interest in exploring the use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of these diseases. Clinical trials have also shown promising results, with CP-690,550 demonstrating efficacy in reducing disease activity and improving patient outcomes.

properties

IUPAC Name

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-15(9-12-11(13)8-14-16(12)2)19(17,18)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAVLIFTUYXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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